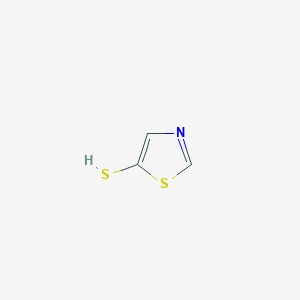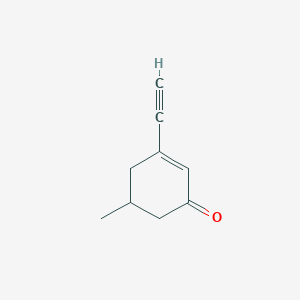
3-Ethynyl-5-methylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-5-methylcyclohex-2-en-1-one, also known as EMCH, is a cyclic enone compound with a molecular formula of C9H10O. It is a yellowish liquid that is insoluble in water but soluble in organic solvents such as ethanol and ether. EMCH has been widely studied for its potential applications in the field of medicinal chemistry, particularly in the development of novel drugs and pharmaceuticals.
Mécanisme D'action
3-Ethynyl-5-methylcyclohex-2-en-1-one is believed to exert its biological effects through a variety of mechanisms. One mechanism is through the inhibition of COX-2, which reduces the production of prostaglandins and thus reduces inflammation and pain. Another mechanism is through the induction of apoptosis in cancer cells, which leads to the death of these cells. 3-Ethynyl-5-methylcyclohex-2-en-1-one has also been shown to inhibit the activity of certain enzymes involved in the replication of viruses, which may contribute to its anti-viral properties.
Effets Biochimiques Et Physiologiques
3-Ethynyl-5-methylcyclohex-2-en-1-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and inhibit the replication of viruses. 3-Ethynyl-5-methylcyclohex-2-en-1-one has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-Ethynyl-5-methylcyclohex-2-en-1-one has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and purify. It is also soluble in organic solvents, which makes it easy to work with in the lab. However, 3-Ethynyl-5-methylcyclohex-2-en-1-one has some limitations as well. It can be toxic at high doses, and its effects on human health are not well understood. Additionally, 3-Ethynyl-5-methylcyclohex-2-en-1-one is not very soluble in water, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on 3-Ethynyl-5-methylcyclohex-2-en-1-one. One area of interest is in the development of novel anti-inflammatory and anti-tumor drugs based on 3-Ethynyl-5-methylcyclohex-2-en-1-one. Another area of interest is in the study of 3-Ethynyl-5-methylcyclohex-2-en-1-one's effects on viral replication, which may lead to the development of novel anti-viral drugs. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-Ethynyl-5-methylcyclohex-2-en-1-one, as well as its potential toxicity and safety profile.
Méthodes De Synthèse
3-Ethynyl-5-methylcyclohex-2-en-1-one can be synthesized through a variety of methods, including the reaction of 5-methylcyclohex-2-en-1-one with acetylene in the presence of a palladium catalyst, or through the reaction of 3,5-dimethylcyclohex-2-en-1-one with acetylene using a copper catalyst. Other methods include the reaction of 5-methylcyclohex-2-en-1-one with propargyl bromide in the presence of potassium carbonate, or through the reaction of 3,5-dimethylcyclohex-2-en-1-one with propargyl bromide using a palladium catalyst.
Applications De Recherche Scientifique
3-Ethynyl-5-methylcyclohex-2-en-1-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 3-Ethynyl-5-methylcyclohex-2-en-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. 3-Ethynyl-5-methylcyclohex-2-en-1-one has also been found to exhibit anti-tumor properties, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells.
Propriétés
Numéro CAS |
113457-99-1 |
|---|---|
Nom du produit |
3-Ethynyl-5-methylcyclohex-2-en-1-one |
Formule moléculaire |
C9H10O |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
3-ethynyl-5-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H10O/c1-3-8-4-7(2)5-9(10)6-8/h1,6-7H,4-5H2,2H3 |
Clé InChI |
IMNOWFYEGNCALV-UHFFFAOYSA-N |
SMILES |
CC1CC(=CC(=O)C1)C#C |
SMILES canonique |
CC1CC(=CC(=O)C1)C#C |
Synonymes |
2-Cyclohexen-1-one, 3-ethynyl-5-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



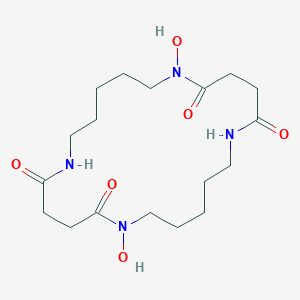
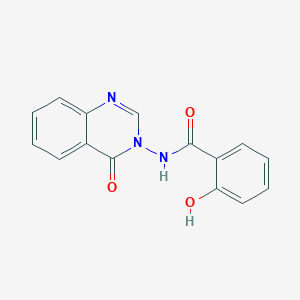
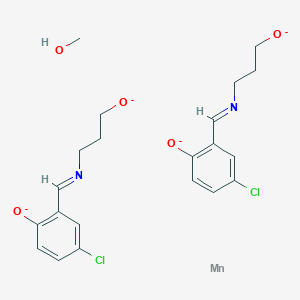
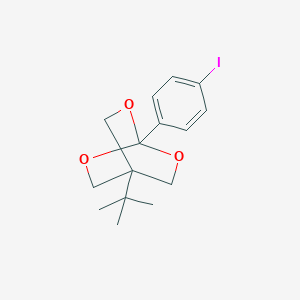

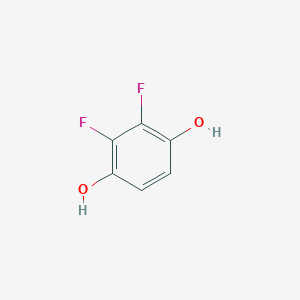
![[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B55079.png)
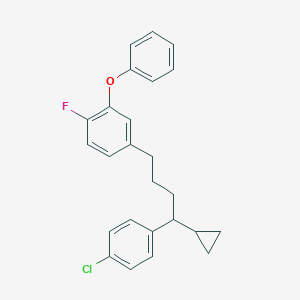
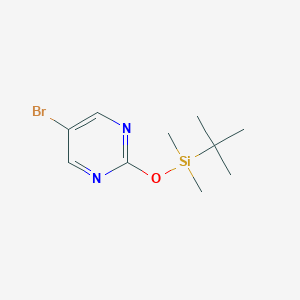
![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)
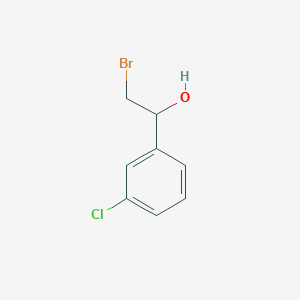
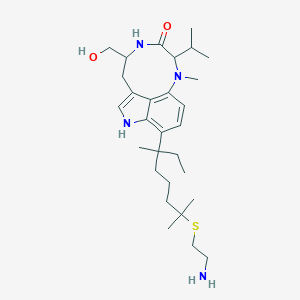
![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)
